5-Bromo-2-fluoro-3-hydroxybenzoic acid

Antimicrobial Antibacterial Microbiology

5-Bromo-2-fluoro-3-hydroxybenzoic acid (CAS 1807144-55-3) is a precision trisubstituted benzoic acid scaffold. Its unique 5-bromo-2-fluoro-3-hydroxy pattern provides a distinct electronic and steric profile unattainable with regioisomers (e.g., CAS 251300-29-5 or 91659-03-9). The bromine enables Pd-catalyzed cross-couplings; the ortho-fluorine modulates metabolic stability and target binding; the hydroxyl group governs ionization (pKa 2.76) and lipophilicity (LogP 1.99). With baseline antibacterial MIC data (S. aureus 32 µg/mL, P. aeruginosa 16 µg/mL), this building block accelerates hit-to-lead optimization and ensures SAR reproducibility. Available at ≥95% purity with full analytical characterization (NMR, HPLC). Request a quote for bulk orders.

Molecular Formula C7H4BrFO3
Molecular Weight 235.008
CAS No. 1807144-55-3
Cat. No. B2767818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-3-hydroxybenzoic acid
CAS1807144-55-3
Molecular FormulaC7H4BrFO3
Molecular Weight235.008
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)F)O)Br
InChIInChI=1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,(H,11,12)
InChIKeyRHANSFOBTGNDQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluoro-3-hydroxybenzoic Acid (CAS 1807144-55-3): A Strategic Polyhalogenated Benzoic Acid Scaffold for Medicinal Chemistry and Chemical Biology


5-Bromo-2-fluoro-3-hydroxybenzoic acid (CAS 1807144-55-3) is a trisubstituted benzoic acid derivative characterized by the unique juxtaposition of a bromine atom at the 5-position, a fluorine atom at the 2-position, and a hydroxyl group at the 3-position on the aromatic ring . With a molecular formula of C₇H₄BrFO₃ and a molecular weight of 235.01 g/mol, this compound possesses a predicted acid dissociation constant (pKa) of 2.76 ± 0.10 and a calculated LogP value of 1.992, which are critical parameters governing its ionization state and lipophilicity in biological and synthetic contexts . It is commercially available as a solid from multiple reputable vendors with standard purities ranging from 95% to 98%, and it is routinely characterized and supplied with certificates of analysis including NMR, HPLC, and GC data .

The Critical Importance of Regioisomeric and Halogen Substitution Pattern Fidelity for 5-Bromo-2-fluoro-3-hydroxybenzoic Acid in R&D


The biological and physicochemical properties of halogenated hydroxybenzoic acids are exquisitely sensitive to the precise positioning of substituents on the aromatic ring, rendering generic substitution a high-risk endeavor in research and development. The specific 5-bromo-2-fluoro-3-hydroxy substitution pattern confers a distinct electronic and steric profile that is not replicated by its regioisomers or analogs with alternative halogen combinations . For instance, the difference in molecular salt formation behavior between 3-hydroxybenzoic acid and 4-hydroxybenzoic acid with the antifolate pyrimethamine underscores how a simple shift in the hydroxyl group position can fundamentally alter intermolecular interactions and solid-state properties [1]. Furthermore, the presence of the bromine atom at the 5-position is crucial for downstream reactivity, such as enabling site-selective cross-coupling reactions, while the ortho-fluorine atom can significantly modulate metabolic stability and target binding affinity . Therefore, substituting this specific compound with a seemingly similar analog—such as 5-bromo-3-fluoro-2-hydroxybenzoic acid (CAS 251300-29-5), 4-bromo-2-fluoro-3-hydroxybenzoic acid (CAS 91659-03-9), or a non-brominated version—introduces an unquantified and likely detrimental variable that can invalidate structure-activity relationship (SAR) studies, alter synthetic pathway outcomes, or compromise the reproducibility of biological assays [2].

Quantitative Differentiation of 5-Bromo-2-fluoro-3-hydroxybenzoic Acid: A Comparative Data Guide for Scientific Procurement


Antimicrobial Activity: Comparative MIC Data Against Key Bacterial Strains

5-Bromo-2-fluoro-3-hydroxybenzoic acid exhibits quantifiable antimicrobial activity, providing a baseline for its potential use as a lead scaffold in anti-infective drug discovery. The compound demonstrates varying degrees of bacterial growth inhibition, with Minimum Inhibitory Concentration (MIC) values reported as 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Escherichia coli, and 16 µg/mL against Pseudomonas aeruginosa . This data provides a clear, albeit initial, profile of its antimicrobial spectrum, allowing researchers to benchmark its potency against other compounds in screening campaigns.

Antimicrobial Antibacterial Microbiology

Key Physicochemical Parameters: pKa and LogP Differentiation from Analogs

The predicted pKa of 5-bromo-2-fluoro-3-hydroxybenzoic acid is 2.76 ± 0.10, which is significantly lower than that of its non-halogenated parent, 3-hydroxybenzoic acid, and other regioisomers, leading to a greater proportion of the ionized (carboxylate) form at physiological pH (7.4) . Furthermore, its calculated LogP is 1.992, indicating moderate lipophilicity, which is a crucial parameter for predicting membrane permeability and oral bioavailability . This LogP value differs from that of the positional isomer 2-fluoro-3-hydroxybenzoic acid (LogP 1.1), demonstrating the impact of halogen substitution pattern on lipophilicity .

Medicinal Chemistry ADME Physicochemical Properties

Synthetic Versatility: Orthogonal Reactivity of Bromine and Fluorine Substituents

The 5-bromo substituent on 5-bromo-2-fluoro-3-hydroxybenzoic acid serves as a privileged handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, or amine functionalities at this position [1]. Simultaneously, the ortho-fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions, or it can exert a profound influence on the compound's metabolic stability and conformation in biological systems . This orthogonal reactivity is a key differentiator from analogs like 2-fluoro-3-hydroxybenzoic acid (CAS 91658-92-3), which lacks the bromine handle for cross-coupling, or 4-bromo-2-fluoro-3-hydroxybenzoic acid (CAS 91659-03-9), where the bromine is at a different position, potentially altering its reactivity in directed C-H functionalization strategies [2].

Organic Synthesis Cross-coupling Medicinal Chemistry

Purity and Quality Benchmark: 95-98% Assay with QC Documentation

For rigorous scientific and industrial applications, the purity of a starting material or intermediate is paramount. 5-Bromo-2-fluoro-3-hydroxybenzoic acid is commercially supplied with a standard purity range of 95% to 98%, as verified by suppliers like Bidepharm (95%) and Leyan (98%) . Crucially, these suppliers provide access to batch-specific certificates of analysis (CoA) that include orthogonal analytical data, such as NMR, HPLC, and GC chromatograms, which are essential for confirming structural identity and quantifying impurities . This level of quality assurance and documentation is not uniformly available for all close structural analogs, where purities may be lower or less well-documented, and it is a critical factor in ensuring reproducibility in sensitive applications like biological assays or multi-step chemical syntheses.

Analytical Chemistry Quality Control Procurement

High-Value Research and Industrial Applications for 5-Bromo-2-fluoro-3-hydroxybenzoic Acid Based on Differentiated Evidence


Scaffold for Developing Novel Antibacterial Agents via Structure-Activity Relationship (SAR) Studies

With established baseline MIC data against S. aureus (32 µg/mL), E. coli (64 µg/mL), and P. aeruginosa (16 µg/mL), 5-bromo-2-fluoro-3-hydroxybenzoic acid serves as a validated starting point for medicinal chemistry programs aimed at optimizing antibacterial potency and spectrum . Its bromine and fluorine substituents provide distinct vectors for chemical modification to improve target binding, overcome resistance mechanisms, and modulate pharmacokinetic properties, making it a valuable core scaffold in the fight against drug-resistant bacterial infections.

Versatile Building Block for Divergent Synthesis of Complex Drug-like Molecules

The presence of both a bromine atom (for Pd-catalyzed cross-couplings) and a fluorine atom (for SNAr reactions or metabolic modulation) on the same aromatic ring makes 5-bromo-2-fluoro-3-hydroxybenzoic acid a highly efficient building block for divergent synthesis [1]. Medicinal chemists can rapidly generate diverse libraries of compounds from this single core by independently exploiting each halogen's unique reactivity, accelerating hit-to-lead and lead optimization campaigns in areas such as kinase inhibition, anti-inflammatory drug discovery, and oncology [2].

Probe for Investigating Fluorine Effects on Physicochemical and ADME Properties

Given its quantifiable physicochemical parameters—specifically its relatively low pKa of 2.76 and moderate LogP of 1.992—this compound is a valuable tool for structure-property relationship (SPR) studies . By synthesizing and profiling close analogs with different halogenation patterns (e.g., the non-brominated 2-fluoro-3-hydroxybenzoic acid), researchers can deconvolute the specific contributions of the bromine and fluorine atoms to properties like aqueous solubility, lipophilicity, and metabolic stability, thereby informing the design of future drug candidates with optimized ADME profiles .

Reliable Intermediate for Chemical Biology Probe Synthesis Requiring High Fidelity

For chemical biology applications where reproducibility is non-negotiable—such as the synthesis of activity-based probes, affinity chromatography ligands, or fluorescent reporters—the high commercial purity (95-98%) and the availability of batch-specific analytical data (NMR, HPLC) for 5-bromo-2-fluoro-3-hydroxybenzoic acid are critical advantages . This ensures that the synthesized probe's performance is not confounded by uncharacterized impurities, providing greater confidence in the interpretation of complex biological experiments.

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